1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol
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Overview
Description
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol is a Schiff base compound formed by the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . Schiff bases are known for their versatility and are used in various scientific fields, including biology, materials science, fine chemical synthesis, and catalysis .
Preparation Methods
The synthesis of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves the following steps :
Materials: 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.
Yield: 91% (1.065 g).
Melting Point: 154–156°C.
Chemical Reactions Analysis
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol undergoes various chemical reactions, including:
Condensation Reaction: Formation of the Schiff base by condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline.
Tautomerism: The compound exhibits equilibrium between imine-phenol (OH) and keto-amine (NH) tautomers.
Hydrogen Bonding: Intramolecular hydrogen bonds O–H⋅⋅⋅N and N–H⋅⋅⋅O stabilize the structure.
Scientific Research Applications
Coordination Chemistry: Acts as a chelating ligand in coordination chemistry.
Homogeneous Catalysis: Used in homogeneous catalysis due to its ability to form stable complexes.
Biological Studies: Schiff bases are known for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol involves stabilization by intramolecular hydrogen bonds . The compound’s structure allows it to interact with various molecular targets, potentially leading to biological activities such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
1-(((3-Nitrophenyl)imino)methyl)naphthalen-2-ol can be compared with other Schiff bases, such as:
1-(((2-Hydroxyphenyl)imino)methyl)naphthalen-2-ol: Similar structure but different substituents, leading to different properties and applications.
1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol: Variation in the position of the nitro group affects the compound’s reactivity and stability.
Properties
Molecular Formula |
C17H12N2O3 |
---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O3/c20-17-9-8-12-4-1-2-7-15(12)16(17)11-18-13-5-3-6-14(10-13)19(21)22/h1-11,20H |
InChI Key |
GXQXBDUXCNDKBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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